molecular formula C12H16N2 B13810127 3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

Cat. No.: B13810127
M. Wt: 188.27 g/mol
InChI Key: RSGAMAQQQKLOGD-UHFFFAOYSA-N
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Description

3-Methyl-1,4-diazatricyclo[73105,13]trideca-5,7,9(13)-triene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazatricyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-1,4-diazatricyclo[7.3.1.05,13]triene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-diazatricyclo[7.3.1.05,13]triene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
  • 3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-tetraene

Uniqueness

3-Methyl-1,4-diazatricyclo[7.3.1.05,13]triene is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

InChI

InChI=1S/C12H16N2/c1-9-8-14-7-3-5-10-4-2-6-11(13-9)12(10)14/h2,4,6,9,13H,3,5,7-8H2,1H3

InChI Key

RSGAMAQQQKLOGD-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CCCC3=C2C(=CC=C3)N1

Origin of Product

United States

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